- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)
![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://it.kuujia.com/scimg/cas/947248-49-9x500.png)
947248-49-9 structure
Nome del prodotto:6-iodoimidazo[1,2-a]pyridin-2-amine
Numero CAS:947248-49-9
MF:C7H6IN3
MW:259.047112941742
MDL:MFCD14706543
CID:1026434
PubChem ID:22326845
6-iodoimidazo[1,2-a]pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
- 6-iodoimidazo[1,2-a]pyridin-2-amine
- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
- WLZ3086
- SB10098
- 2-Amino-6-iodoimidazo[1,2-a]pyridine
- AS-42364
- MFCD14706543
- A857289
- 947248-49-9
- AKOS037629528
- 6-iodoimidazo[1,2-a]pyridine-2-amine
- SCHEMBL3138257
- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
- CTFSFUSMLGMIPV-UHFFFAOYSA-N
- SY036443
- CS-0050184
-
- MDL: MFCD14706543
- Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
- Chiave InChI: CTFSFUSMLGMIPV-UHFFFAOYSA-N
- Sorrisi: IC1C=CC2=NC(=CN2C=1)N
Proprietà calcolate
- Massa esatta: 258.96064g/mol
- Massa monoisotopica: 258.96064g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 43.3Ų
6-iodoimidazo[1,2-a]pyridin-2-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 25g |
¥ 21,502.00 | 2023-04-12 | |
abcr | AB513709-1 g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 1g |
€727.20 | 2023-04-18 | ||
eNovation Chemicals LLC | D494169-1G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 1g |
$430 | 2024-05-23 | |
abcr | AB513709-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine; . |
947248-49-9 | 1g |
€662.00 | 2024-08-02 | ||
eNovation Chemicals LLC | D494169-25G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% HPLC | 25g |
$4045 | 2024-05-23 | |
TRC | I737883-10mg |
6-Iodoimidazo[1,2-A]pyridin-2-amine |
947248-49-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |
6-iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 5g |
¥ 6,910.00 | 2023-04-12 | |
eNovation Chemicals LLC | D914049-1g |
2-Amino-6-iodoimidazo[1,2-a]pyridine |
947248-49-9 | 95% | 1g |
$1650 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |
6-Iodoimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 97% | 1g |
¥5402.00 | 2024-04-24 | |
1PlusChem | 1P00690F-250mg |
6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |
947248-49-9 | 95% | 250mg |
$172.00 | 2025-02-21 |
6-iodoimidazo[1,2-a]pyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; 16 h, rt
Riferimento
- Fragment based discovery of a novel and selective PI3 kinase inhibitorBioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux
Riferimento
- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Riferimento
- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C
Riferimento
- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux
Riferimento
- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3KBioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
Riferimento
- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C
Riferimento
- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329,
6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials
- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate
- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-
- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide
- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide
6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products
6-iodoimidazo[1,2-a]pyridin-2-amine Letteratura correlata
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Prodotti correlati
- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)
- 1805125-37-4(5-(Difluoromethyl)-4-methoxy-2-methyl-3-(trifluoromethoxy)pyridine)
- 1105193-65-4(2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetic acid)
- 847387-53-5(N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide)
- 2680891-23-8(benzyl N-(3-bromo-1-methyl-1H-pyrazol-4-yl)carbamate)
- 2219370-93-9(methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate)
- 957061-05-1(3-Carboxy-5-chlorophenylboronic acid)
- 1822960-13-3(2-(4-Chlorophenyl)-1,1-difluoropropan-2-amine)
- 1194375-40-0(7-bromo-2-methylimidazo[1,2-a]pyridine)
- 1110976-31-2(4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Purezza:99%
Quantità:10g
Prezzo ($):2243.0